Cas no 899734-65-7 (N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide)

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound featuring a benzothiazole core linked to a dimethylsulfamoyl-substituted benzamide moiety. Its structural design confers potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to the presence of the sulfonamide and benzothiazole functional groups. The compound exhibits moderate lipophilicity, which may enhance membrane permeability in biological systems. Its well-defined molecular architecture allows for precise derivatization, making it a candidate for structure-activity relationship studies. The dimethylsulfamoyl group may contribute to metabolic stability, while the benzothiazole ring could facilitate interactions with biological targets. This compound is suited for research applications in drug discovery and biochemical probe development.
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide structure
899734-65-7 structure
Product Name:N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
CAS No:899734-65-7
MF:C23H21N3O3S2
MW:451.561142683029
CID:5495025
PubChem ID:18581928
Update Time:2025-08-01

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 899734-65-7
    • N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide
    • F2737-0028
    • N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
    • AKOS024674758
    • SR-01000915807
    • SR-01000915807-1
    • Inchi: 1S/C23H21N3O3S2/c1-25(2)31(28,29)19-14-12-18(13-15-19)22(27)26(16-17-8-4-3-5-9-17)23-24-20-10-6-7-11-21(20)30-23/h3-15H,16H2,1-2H3
    • InChI Key: FRWYNPKQWKCSKT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(N(C1=NC2C=CC=CC=2S1)CC1C=CC=CC=1)=O)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 451.10243389g/mol
  • Monoisotopic Mass: 451.10243389g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 710
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 107Ų

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2737-0028-2μmol
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
899734-65-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2737-0028-5μmol
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
899734-65-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2737-0028-10μmol
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
899734-65-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2737-0028-20μmol
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
899734-65-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2737-0028-1mg
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
899734-65-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2737-0028-2mg
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
899734-65-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2737-0028-3mg
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
899734-65-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2737-0028-4mg
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
899734-65-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2737-0028-5mg
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
899734-65-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2737-0028-10mg
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
899734-65-7 90%+
10mg
$79.0 2023-05-16

Additional information on N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide

Recent Advances in the Study of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide (CAS: 899734-65-7)

The compound N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide (CAS: 899734-65-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the role of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide as a promising scaffold for the development of novel kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The unique structural features of this compound, including the benzothiazole and dimethylsulfamoyl moieties, contribute to its high affinity and selectivity for specific kinase targets.

One of the key advancements in the study of this compound is the elucidation of its crystal structure in complex with target kinases. X-ray crystallography studies have revealed that the benzothiazole ring forms critical hydrogen bonds with the kinase's hinge region, while the dimethylsulfamoyl group interacts with hydrophobic pockets in the active site. These interactions provide a structural basis for the compound's inhibitory activity and offer insights for further optimization.

In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting tumor growth in various cancer models. For instance, recent preclinical trials have shown that N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide effectively suppresses the proliferation of breast cancer cells by targeting the PI3K/AKT/mTOR pathway. Additionally, the compound has exhibited favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a viable candidate for further development.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as potential off-target effects and the need for improved selectivity are areas of ongoing research. Recent efforts have focused on structural modifications to enhance the compound's specificity and reduce toxicity. For example, introducing substituents on the benzyl ring has been explored to fine-tune the compound's interaction with kinase targets.

In conclusion, N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide represents a promising lead compound in the development of kinase inhibitors. Its unique structural features and demonstrated biological activity make it a valuable subject for further research. Future studies should focus on optimizing its pharmacological properties and exploring its potential in combination therapies for cancer and other diseases.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd